1-(4-Methylbenzyl)piperazine
CAS No.: 23173-57-1
Cat. No.: VC21210731
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23173-57-1 |
---|---|
Molecular Formula | C12H18N2 |
Molecular Weight | 190.28 g/mol |
IUPAC Name | 1-[(4-methylphenyl)methyl]piperazine |
Standard InChI | InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 |
Standard InChI Key | RNAXUUAJNMDESG-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN2CCNCC2 |
Canonical SMILES | CC1=CC=C(C=C1)CN2CCNCC2 |
Introduction
Chemical Structure and Properties
Molecular Structure and Basic Information
1-(4-Methylbenzyl)piperazine belongs to the piperazine class of chemical compounds, which are characterized by a six-member cyclic secondary diamine with nitrogen atoms in the 1,4-positions. The piperazine ring plays a crucial role in various biological applications and pharmaceutical developments, including the creation of anthelmintic, antiallergenic, antibacterial, antihistamic, antiemetic, and antimigraine agents . The specific structure of 1-(4-Methylbenzyl)piperazine features a 4-methylbenzyl group attached to one of the nitrogen atoms in the piperazine ring.
Chemical Identifiers and Physical Properties
The chemical properties of 1-(4-Methylbenzyl)piperazine are summarized in the following table:
Property | Value |
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Molecular Formula | C12H18N2 |
SMILES Notation | CC1=CC=C(C=C1)CN2CCNCC2 |
InChI | InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 |
InChIKey | RNAXUUAJNMDESG-UHFFFAOYSA-N |
Compound Name | 1-[(4-methylphenyl)methyl]piperazine |
Molecular Weight | 190.28 g/mol |
These structural identifiers provide the foundational information for understanding the compound's chemical behavior and interactions .
Spectroscopic Properties
Mass spectrometry data reveals important characteristics of 1-(4-Methylbenzyl)piperazine, particularly its collision cross-section values for various adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 191.15428 | 145.7 |
[M+Na]+ | 213.13622 | 158.8 |
[M+NH4]+ | 208.18082 | 154.6 |
[M+K]+ | 229.11016 | 151.0 |
[M-H]- | 189.13972 | 149.2 |
[M+Na-2H]- | 211.12167 | 153.5 |
[M]+ | 190.14645 | 148.5 |
[M]- | 190.14755 | 148.5 |
These collision cross-section values are particularly useful for analytical identification and characterization of the compound in mass spectrometry applications .
Biological Properties and Activities
Pharmacological Profile
1-(4-Methylbenzyl)piperazine demonstrates excellent biological properties across multiple therapeutic applications. Research has shown that this compound exhibits significant activity in several areas:
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Anti-helminthic effects
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Antihistaminic properties
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Anticancer potential
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Antidepressant activity
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Antimicrobial properties, particularly against bacterial pathogens
The diverse pharmacological profile makes this compound a subject of interest for drug development researchers seeking new therapeutic agents with multifaceted biological activities.
Molecular Mechanism of Action
The biological activity of 1-(4-Methylbenzyl)piperazine can be attributed to its specific molecular interactions with protein targets. Computational studies using BAITOC (Bioactivity Information to Organic Chemist) software have provided insights into how this compound interacts with proteins, particularly in the context of its antibacterial activity against Bacillus cereus .
The molecular interactions include:
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Conventional hydrogen bonds formed between the -NH group of the compound and TRP1 residues of target proteins
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Carbon hydrogen bonding between carbon atoms of the piperazine ring and GLU146 and ASP122 protein residues
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Aromatic ring interactions with HIS142 residues
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Alkyl interactions between the -CH3 group of 1-(4-Methylbenzyl)piperazine and LEU135 residues
Charge analysis has revealed that C2, C3, C5, and C7 of the aromatic ring are electronegative and function as electrophilic sites, which contributes significantly to the compound's interaction with protein targets. These detailed molecular mechanisms help explain the compound's observed biological activities .
Stability in Biological Systems
1-(4-Methylbenzyl)piperazine demonstrates good stability in biological applications, which is an important characteristic for potential therapeutic agents. Studies on the stability of synthetic piperazines in human biological samples have indicated that these compounds can maintain their structural integrity under physiological conditions, which is essential for their effectiveness as pharmaceutical agents .
Synthesis Methods and Chemical Reactions
Related Synthetic Pathways
The synthesis of related compounds such as 4-(4-methylpiperazine-1-methyl)benzonitrile involves reaction between p-chloromethylbenzonitrile, N-methylpiperazine, and an alkali metal hydroxide or carbonate. This reaction is typically conducted through grinding at room temperature followed by extraction with hot organic solvents .
For the synthesis of 4-(4-methylpiperazine-1-methyl)benzamide, a two-step process is employed:
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Synthesis of 4-(4-methylpiperazine-1-methyl)benzonitrile
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Conversion of the nitrile group to an amide using solvents, water, nano ZnO, and alkali metal hydroxides
These methods could potentially be adapted for the synthesis of 1-(4-Methylbenzyl)piperazine with appropriate modifications to reagents and reaction conditions.
Research Applications and Studies
Antibacterial Research
Computational prediction studies have suggested that 1-(4-Methylbenzyl)piperazine may exhibit inhibitory activity against Bacillus cereus, indicating its potential as an antibacterial agent. The detailed understanding of its interaction with protein targets provides a foundation for further development of antimicrobial applications .
Molecular Imprinting Studies
Related piperazine compounds have been studied in the context of molecular imprinting technology. For instance, benzylpiperazine has been used as a template in the development of molecularly imprinted polymers through both self-assembly and semi-covalent approaches. While these studies focused on benzylpiperazine rather than 1-(4-Methylbenzyl)piperazine specifically, they highlight the potential applications of piperazine derivatives in analytical chemistry and separation sciences .
Comparative Analysis with Related Compounds
Structural Relatives
1-(4-Methylbenzyl)piperazine shares structural similarities with other piperazine derivatives, including:
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1-Benzyl-4-methylpiperazine, which has a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol
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Benzylpiperazine (BZP), which is a dominant bioactive compound in piperazine-based designer drugs
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1-(3,4-methylenedioxyphenyl)piperazine
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1-(3-trifluoromethylphenyl)piperazine
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1-(3-chlorophenyl)piperazine
The structural differences between these compounds, though subtle, can significantly influence their biological activities and applications.
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